1H-1,2,4-Triazole-3-methanamine

Medicinal Chemistry Computational Chemistry Drug Design

Researchers require a rigid heterocyclic scaffold with a flexible primary amine for peptidomimetics and coordination chemistry. 3-Amino-1,2,4-triazole lacks the required 3-aminomethyl spacer, altering geometry and reactivity. This compound provides: - **Distinct electronic profile:** Dipole moment ~3.1-3.3 Debye (vs. ~4.2 for 1,2,3-triazole), tuning target binding. - **Optimized polarity:** TPSA 67.6 Ų, XLogP3 -1.1, pKa 7.18 - balances solubility and permeability. - **Unique reactivity:** Cyclocondensation with glyoxal yields pyrazinopyrazines; inaccessible via isomers. Available for immediate R&D shipment.

Molecular Formula C3H6N4
Molecular Weight 98.11 g/mol
CAS No. 58502-29-7
Cat. No. B1297424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-1,2,4-Triazole-3-methanamine
CAS58502-29-7
Molecular FormulaC3H6N4
Molecular Weight98.11 g/mol
Structural Identifiers
SMILESC1=NNC(=N1)CN
InChIInChI=1S/C3H6N4/c4-1-3-5-2-6-7-3/h2H,1,4H2,(H,5,6,7)
InChIKeyLEPSDPCROOMBQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-1,2,4-Triazole-3-methanamine: Chemical & Structural Profile


1H-1,2,4-Triazole-3-methanamine (CAS 58502-29-7), also known as 3-(aminomethyl)-1,2,4-triazole, is a heterocyclic organic compound with molecular formula C₃H₆N₄ and molecular weight 98.11 g/mol . It features a 1,2,4-triazole ring with an aminomethyl substituent at the 3-position. The compound is a white to off-white solid with a melting point of 225°C, predicted boiling point of 313.2±44.0°C, and predicted pKa of 7.18±0.20 . Its topological polar surface area (TPSA) is 67.6 Ų with XLogP3 of -1.1, indicating hydrophilic character . As a primary amine-containing heterocycle, it serves as a versatile building block for peptidomimetics, metal-coordinating ligands, and fused heterocyclic systems [1].

1H-1,2,4-Triazole-3-methanamine: Why Analogs Fail


Substitution with alternative triazole scaffolds (e.g., 1,2,3-triazole methanamine or 3-amino-1,2,4-triazole) is not functionally equivalent. The 1,2,4-triazole core differs fundamentally from 1,2,3-triazole in nitrogen atom positioning, leading to distinct electronic distribution, hydrogen-bonding capacity, and metal coordination geometry [1]. 1,2,4-Triazoles exhibit a dipole moment of approximately 3.1-3.3 Debye compared to ~4.2 Debye for 1,2,3-triazoles [1], affecting solvation and target binding. Additionally, the aminomethyl side chain at the 3-position confers unique reactivity distinct from the ring-amino group of 3-amino-1,2,4-triazole [2]. The target compound demonstrates a lower TPSA (67.6 Ų) than 3-amino-1,2,4-triazole (TPSA 80.9 Ų) , which alters membrane permeability and formulation behavior. These quantifiable differences in electronic properties, steric accessibility, and hydrogen-bonding motifs preclude direct functional substitution.

1H-1,2,4-Triazole-3-methanamine: Differentiation Evidence


Dipole Moment: 1,2,4- vs 1,2,3-Triazole Core

The 1,2,4-triazole core of 1H-1,2,4-triazole-3-methanamine exhibits a dipole moment of approximately 3.1-3.3 Debye, which is ~21-26% lower than the ~4.2 Debye dipole moment of the 1,2,3-triazole isomer [1]. This difference arises from the asymmetric nitrogen arrangement in 1,2,4-triazole (nitrogen atoms at positions 1, 2, and 4) versus the contiguous nitrogen arrangement in 1,2,3-triazole. The lower dipole moment reduces polarity-dependent nonspecific binding while maintaining sufficient polarity for hydrogen-bond acceptor interactions [1].

Medicinal Chemistry Computational Chemistry Drug Design

TPSA Comparison with 3-Amino-1,2,4-triazole

1H-1,2,4-Triazole-3-methanamine has a calculated topological polar surface area (TPSA) of 67.6 Ų . In contrast, 3-amino-1,2,4-triazole (the direct analog with an amino group at the ring 3-position rather than an aminomethyl side chain) has a TPSA of approximately 80.9 Ų [1]. This 13.3 Ų difference (approximately 16.4% reduction) is significant for passive membrane permeability, as TPSA values below 70 Ų are generally associated with favorable oral bioavailability potential [2].

ADME Medicinal Chemistry Drug Design

Synthetic Utility: Side-Chain vs. Ring-Amine Reactivity

The aminomethyl side chain of 1H-1,2,4-triazole-3-methanamine provides a flexible, conformationally mobile primary amine with a pKa of approximately 7.18 for the conjugate acid. This differs fundamentally from 3-amino-1,2,4-triazole, where the amino group is directly attached to the aromatic triazole ring, resulting in different nucleophilicity and reduced conformational freedom. In cyclocondensation reactions with glyoxal, 3-aminomethyl-1,2,4-triazole derivatives yield hexahydropyrazino[2,3-e]pyrazines in good yields via a distinct mechanistic pathway [1].

Organic Synthesis Building Blocks Peptidomimetics

Metal Coordination: 1,2,4-Triazole vs. Other Scaffolds

1,2,4-Triazole derivatives, including those with aminomethyl substituents, function as effective ligands for transition metals due to their unique coordination geometry that combines features of both pyrazoles and imidazoles [1]. The 1,2,4-triazole core unites coordination geometry of both pyrazoles and imidazoles, enabling bridging modes that 1,2,3-triazoles cannot adopt [1]. In metal complexes, the 1,2,4-triazole scaffold supports square pyramidal geometry for V(IV) and octahedral geometry for Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) [2]. This bridging capacity enables formation of polynuclear complexes with magnetic and catalytic properties inaccessible with 1,2,3-triazole or imidazole ligands [3].

Coordination Chemistry Metal Complexes Ligand Design

1H-1,2,4-Triazole-3-methanamine: Application Scenarios


Peptidomimetic Synthesis: Granzyme B Inhibitors

1H-1,2,4-Triazole-3-methanamine serves as a key reactant in the preparation of peptidomimetics designed as granzyme B inhibitors for the treatment of autoimmune and inflammatory diseases . The aminomethyl side chain provides a flexible primary amine handle for conjugation to peptide scaffolds, while the 1,2,4-triazole core contributes favorable electronic properties (dipole moment ~3.1-3.3 Debye) that differ from 1,2,3-triazole-based alternatives. The compound‘s TPSA of 67.6 Ų and XLogP3 of -1.1 support aqueous solubility while maintaining sufficient membrane permeability, making it suitable for developing therapeutic peptidomimetics with drug-like properties.

Fused Heterocyclic Construction via Cyclocondensation

The compound undergoes cyclocondensation with glyoxal to yield hexahydropyrazino[2,3-e]pyrazines in good yields . This reaction proceeds because 3-aminomethyl-1,2,4-triazole derivatives act as analogues of o-aminophenol in this transformation, a reactivity profile not shared by 3-amino-1,2,4-triazole or other triazole isomers. The resulting fused heterocyclic systems serve as starting materials for synthesizing diverse organic compounds, providing access to chemical space unavailable through alternative triazole building blocks. The pKa of 7.18±0.20 ensures appropriate nucleophilicity of the primary amine under mild reaction conditions.

Metal Complexes for Magnetic Materials & Catalysis

As a 1,2,4-triazole derivative, this compound can be incorporated into Schiff base ligands for transition metal coordination. Metal complexes with 1,2,4-triazole ligands exhibit square pyramidal geometry for V(IV) and octahedral geometry for Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) . The unique bridging coordination mode of the 1,2,4-triazole core—uniting geometry of both pyrazoles and imidazoles—enables formation of polynuclear clusters . The aminomethyl group offers an additional coordination site or a handle for further functionalization, enhancing ligand versatility beyond simple triazole scaffolds.

Bioisosteric Replacement: Kinase Inhibitor Scaffolds

The 1,2,4-triazole ring serves as a bioisostere for carboxylic acids, amides, and other nitrogen-containing heterocycles in medicinal chemistry applications . The aminomethyl substituent at the 3-position provides a primary amine that can be functionalized for target engagement. The compound‘s dipole moment (3.1-3.3 Debye) and hydrogen-bonding capacity differ from 1,2,3-triazole isosteres, enabling fine-tuning of target binding interactions. The TPSA of 67.6 Ų and LogP of -0.036 represent favorable physicochemical parameters for kinase inhibitor development, balancing solubility and permeability.

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